molecular formula C16H18BrFN2O2 B2399690 (2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 1643156-22-2

(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B2399690
CAS No.: 1643156-22-2
M. Wt: 369.234
InChI Key: INKXBBUMHPYPAU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a small molecule compound recognized in scientific research for its potent and selective inhibitory activity against Bruton's Tyrosine Kinase (BTK) . BTK is a critical enzyme in the B-cell receptor signaling pathway, which regulates B-cell development, activation, and survival. The selective inhibition of BTK disrupts aberrant B-cell signaling, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases . This mechanism makes BTK inhibitors a promising avenue for research into conditions such as rheumatoid arthritis and Sjogren's syndrome . The compound features complex stereochemistry, incorporating both a defined chiral center and atropisomeric elements, which are essential for its high target selectivity and overall pharmacological profile . It is supplied for research purposes only and must not be used for diagnostic or therapeutic applications in humans. Researchers should handle this material with the care appropriate for a biologically active compound. Key Identifiers • CAS Number: 1643156-22-2 • Molecular Formula: C16H18BrFN2O2 • Molecular Weight: 369.23 g/mol • Storage: Sealed in dry, room temperature

Properties

IUPAC Name

(7R)-4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKXBBUMHPYPAU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is a derivative of carbazole, a bicyclic structure known for various biological activities, including antitumor and antimicrobial properties. The specific combination of functional groups in this compound may confer distinct biological activities, making it a candidate for further investigation.

The molecular formula of this compound is C16H18BrFN2O2, with a molecular weight of approximately 369.23 g/mol. The compound features a carbazole core with bromine and fluorine substituents, which can influence its biological activity.

PropertyValue
Molecular FormulaC16H18BrFN2O2
Molecular Weight369.23 g/mol
Boiling Point516.3 ± 50.0 °C (Predicted)
Density1.570 ± 0.06 g/cm³ (Predicted)
pKa14.82 ± 0.40 (Predicted)

Biological Activity

The biological activity of this compound remains largely unexplored; however, compounds with similar structures have demonstrated various bioactivities:

  • Antitumor Activity : Carbazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, some analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antibacterial Properties : Research indicates that carbazole derivatives possess antibacterial properties against several strains of bacteria. The presence of halogen atoms like bromine and fluorine may enhance these effects by increasing lipophilicity and membrane permeability.
  • Antiviral Effects : Some studies have identified carbazole derivatives as potential inhibitors of viral enzymes, such as the HCV NS5B polymerase . These findings suggest that similar compounds could be investigated for antiviral applications.

Future Directions

Given the promising biological activities associated with carbazole derivatives and the unique structure of this compound, future research should focus on:

  • In Vitro Studies : Conducting cell-based assays to evaluate the compound's cytotoxicity and mechanism of action against various cancer cell lines.
  • Antimicrobial Testing : Assessing the antibacterial and antifungal properties through standardized microbiological methods.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in the molecular structure impact biological activity to optimize the compound for therapeutic use.

Comparison with Similar Compounds

BMS-986142: A Reversible BTK Inhibitor

BMS-986142 (CAS: N/A) is a carbazole-based BTK inhibitor with the formula C₃₂H₃₀F₂N₄O₄ . Key structural and functional differences include:

Feature Target Compound BMS-986142
Core Structure Tetrahydrocarbazole Tetrahydrocarbazole with quinazolinone moiety
Substituents C5-Br, C6-F C5-F, C8-F, quinazolinone at C3
Stereochemistry (2R)-configured hydroxypropan-2-yl Two locked atropisomers (S,R configurations)
Molecular Weight 369.23 g/mol 596.6 g/mol
Key Activity Not explicitly reported IC₅₀ = 0.5 nM (BTK inhibition)

BMS-986142’s locked atropisomers enhance conformational stability, improving potency and selectivity . The target compound’s bromo substituent may alter binding kinetics due to bromine’s larger van der Waals radius compared to fluorine.

BMS-935177: Tricyclic BTK Inhibitor

BMS-935177 (CAS: N/A) is a tricyclic carbazole inhibitor (C₂₇H₂₇FN₄O₃) with a quinazolin-3-yl group .

Feature Target Compound BMS-935177
Core Structure Tetrahydrocarbazole Tricyclic carbazole-quinazolinone hybrid
Substituents C5-Br, C6-F C7-hydroxypropan-2-yl, quinazolinone at C4
Molecular Weight 369.23 g/mol 474.5 g/mol

BMS-935177’s tricyclic system improves kinase selectivity, while the target compound’s simpler structure may offer synthetic advantages .

GDC-0853: Noncovalent BTK Inhibitor

GDC-0853 (CAS: N/A) is a pyrimidine-based inhibitor (C₂₃H₂₁FN₆O₂) with distinct pharmacophore features :

Feature Target Compound GDC-0853
Core Structure Tetrahydrocarbazole Pyrimidine
Binding Mode Potential covalent interaction Noncovalent reversible binding
Selectivity Underexplored High selectivity for BTK over Tec kinases

The target compound’s carboxamide group may mimic GDC-0853’s hydrogen-bonding interactions, but its carbazole core could confer different pharmacokinetic profiles .

Structural-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine at C5 (target) vs. fluorine in BMS-986142 may influence lipophilicity and target engagement . Bromine’s electron-withdrawing effects could enhance binding to hydrophobic kinase pockets .
  • Stereochemistry : The (2R)-hydroxypropan-2-yl group in the target compound mirrors the locked atropisomers in BMS-986142, suggesting a role in conformational stabilization .
  • Carboxamide Position : The C8-carboxamide in both the target compound and BMS-986142 is critical for hydrogen bonding with BTK’s hinge region .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing the carbazole core of this compound, and how can purity be optimized?

  • Methodology : The carbazole scaffold can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives and halogenated precursors. For example, 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid (as in ) reacts with aryl halides under Pd(PPh₃)₄ catalysis in 1,4-dioxane/water with Na₂CO₃ as a base. Purification involves recrystallization from acetonitrile or column chromatography to remove Pd residues and byproducts .
  • Critical Step : Optimize reaction time (48–72 hours) and stoichiometry (1:1.1 molar ratio of boronic acid to halide) to minimize side products.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ for solubility; focus on diagnostic signals (e.g., NH at δ ~12 ppm, aromatic protons at δ 7–8 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry (EI/ESI+) : Validate molecular ion peaks (e.g., M⁺• at m/z 316) and fragmentation patterns .

Advanced Research Questions

Q. How can conformational stability (e.g., atropisomerism) be analyzed and controlled during synthesis?

  • Strategy : Introduce steric hindrance via bulky substituents (e.g., 2-hydroxypropan-2-yl) to lock rotational freedom, as seen in BTK inhibitor BMS-986142 ( ). Use dynamic NMR (variable-temperature studies) or X-ray crystallography (SHELXL refinement) to confirm atropisomer stability .
  • Data Contradiction : If crystallographic data shows disorder, apply SHELXL’s RIGU and SIMU restraints to model anisotropic displacement parameters .

Q. What structure-activity relationship (SAR) insights guide potency optimization against BTK?

  • Key Modifications :

Substituent PositionEffect on BTK IC₅₀Reference
5-Bromo↑ Hydrophobicity → Improved binding
6-Fluoro↓ Metabolism → Enhanced bioavailability
2-(2-hydroxypropan-2-yl)Conformational locking → 10× potency increase
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding modes in BTK’s ATP-binding pocket .

Q. Which in vivo models are appropriate for evaluating therapeutic efficacy in autoimmune diseases?

  • Experimental Design :

  • Rodent Models : Collagen-induced arthritis (CIA) in mice or lupus-prone NZB/W F1 mice.
  • Dosage : Administer 10–30 mg/kg orally; monitor BTK occupancy in B cells via phospho-BTK ELISA .
  • Safety : Assess hepatotoxicity (ALT/AST levels) and immunophenotyping (CD19+ B cell counts) .

Q. How can crystallographic data discrepancies (e.g., twinning, poor resolution) be resolved during refinement?

  • SHELXL Workflow :

  • Twinning Detection : Use TWIN and BASF commands to refine twinned data (e.g., hemihedral twinning in PDB:73T) .
  • High-Resolution Limits : For data with d < 1.0 Å, apply anisotropic refinement and TLS parameterization .
    • Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Methodological Notes

  • Advanced Tools : Pair experimental data (e.g., NMR, X-ray) with DFT calculations (Gaussian 16) for electronic property analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.